1-Bromo-3-chloropropane
Overview
Description
1-Bromo-3-chloropropane is an organohalogen compound with the chemical formula C3H6BrCl. It is a colorless liquid that is primarily used as an alkylating agent to introduce the –(CH2)3Cl and –(CH2)3– groups into various molecules . This compound is produced by the free-radical addition of hydrogen bromide to allyl chloride .
Mechanism of Action
Target of Action
1-Bromo-3-chloropropane (BCP) is primarily used as an alkylating agent . It is used to install the –(CH2)3Cl and –(CH2)3– groups . The primary targets of BCP are therefore molecules that can undergo alkylation, such as nucleic acids .
Mode of Action
BCP interacts with its targets through alkylation . Alkylation involves the transfer of an alkyl group from the BCP to its target molecule. This can result in changes to the target molecule’s structure and function .
Biochemical Pathways
BCP is used in molecular biology applications for the isolation of high-quality RNA . It acts as a phase separation reagent in protocols for nucleic acid isolation . The use of BCP in the single-step TRI reagent method decreases the possibility of contaminating RNA with DNA .
Result of Action
The alkylation of target molecules by BCP can result in significant changes to those molecules. .
Action Environment
The action of BCP can be influenced by various environmental factors. For example, its efficacy as an alkylating agent can be affected by the presence of other compounds, the pH of the environment, and the temperature . Furthermore, BCP is a colorless liquid with a boiling point of 143.3°C , suggesting that it is stable under normal laboratory conditions but can evaporate if heated.
Biochemical Analysis
Biochemical Properties
1-Bromo-3-chloropropane is generally used as a C3 linker/spacer in a wide range of molecules including medicinally important compounds . It is used in the synthesis of polymer nanoparticles (NPs) to deliver doxorubicin, camptothecin, and cisplatin .
Cellular Effects
This compound can be used in place of chloroform and is less toxic . The use of this compound in the single-step TRI reagent method decreases the possibility of contaminating RNA with DNA . It does not adversely affect the quality or quantity of the isolated RNA .
Molecular Mechanism
This compound is used as an alkylating agent to install the –(CH2)3Cl and –(CH2)3– groups . It is a precursor to 4-chlorobutyronitrile .
Dosage Effects in Animal Models
In a study in male MOL: Wist rats, a single intraperitoneal injection of this compound at a dose of 1300 μmol/kg body weight (bw) [205 mg/kg bw] resulted in concentrations of 15 nmol/mL in plasma, 100 nmol/g in kidney, and 30 nmol/g in testis 1 hour after dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloropropane is synthesized through the free-radical addition of hydrogen bromide to allyl chloride. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves reacting allyl chloride with hydrogen bromide in the presence of catalysts such as paraldehyde or benzaldehyde at temperatures ranging from 60°C to 35°C . The resulting product is then separated from other reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly electrophilic due to the presence of halogen atoms, making it susceptible to nucleophilic substitution reactions.
Elimination Reactions: At high temperatures or in the presence of strong acids or bases, this compound can undergo elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as cyanide ions, which can displace the bromine atom to form gamma-chlorobutyronitrile.
Elimination Reactions: Strong bases such as sodium hydroxide can facilitate the elimination of hydrogen bromide from the compound.
Major Products:
Gamma-Chlorobutyronitrile: Formed through the nucleophilic substitution of the bromine atom by cyanide ions.
Alkenes: Formed through elimination reactions.
Scientific Research Applications
1-Bromo-3-chloropropane has several applications in scientific research:
Comparison with Similar Compounds
- 1-Bromo-2-chloropropane
- 1-Bromo-4-chlorobutane
- 1-Chloro-3-iodopropane
Comparison: 1-Bromo-3-chloropropane is unique due to its specific reactivity and the presence of both bromine and chlorine atoms, which confer distinct electrophilic properties. Compared to similar compounds, it is particularly effective in nucleophilic substitution reactions and serves as a versatile intermediate in the synthesis of various chemical products .
Properties
IUPAC Name |
1-bromo-3-chloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESCIUQSIBMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl, Array | |
Record name | 1-BROMO-3-CHLOROPROPANE | |
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Record name | 1-BROMO-3-CHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID1051565 | |
Record name | 1-Bromo-3-chloropropane | |
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Molecular Weight |
157.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-3-chloropropane appears as a colorless liquid. Insoluble in water and denser than water. May be toxic by inhalation, ingestion or skin absorption. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
Record name | 1-BROMO-3-CHLOROPROPANE | |
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Record name | Propane, 1-bromo-3-chloro- | |
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Record name | 1-Bromo-3-chloropropane | |
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Boiling Point |
143.3 °C @ 760 MM HG, 143.3 °C | |
Record name | 1-BROMO-3-CHLOROPROPANE | |
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Record name | 1-BROMO-3-CHLOROPROPANE | |
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Flash Point |
57 °C | |
Record name | 1-Bromo-3-chloropropane | |
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Solubility |
Very sol in alc, ether, chloroform, SOL IN METHANOL, Soluble in oxygenated and chlorinated solvents., In water = 2240 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 0.224 | |
Record name | 1-BROMO-3-CHLOROPROPANE | |
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Record name | 1-BROMO-3-CHLOROPROPANE | |
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Density |
1.5969 @ 20 °C/4 °C, Relative density (water = 1): 1.6 | |
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Record name | 1-BROMO-3-CHLOROPROPANE | |
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Vapor Density |
Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
6.38 [mmHg], Vapor pressure, kPa at 25 °C: 0.85 | |
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Mechanism of Action |
The present study examines how variations in position, number, and type of halogen substituents affect renal and testicular necrosis, renal and testicular DNA damage, and the tissue distribution of the halogenated propanes. Groups of five male MOL:WIST rats were given single ip injections, ranging from 85 to 3000 um/kg of 1,2-dibromo-3-chloropropane (DBCP), 1,2,3-tribromopropane (TBP), 1,3-dichloro-2-bromopropane (DB2CP), or 1-bromo-2,3-dichloropropane (B2,3DCP), 1,3-dibromopropane, 1,2-dibromopropane, 1,2,3-trichloropropane or 1-bromo-3-chloropropane. The most potent in causing organ damage in both kidney and testes were DBCP and TBP. DB2CP was less organ toxic than DBCP or TBP, but induced more organ damage than B2,3DCP and DC2BP. The ability of the halogenated propanes to induce DNA damage in vivo correlated well with their ability to induce organ damage. However, DNA damage occurred at lower doses and after a shorter period of exposure. DNA damage may be an initial event in the development of organ necrosis by halogenated propanes in general. Testicular DNA damage induced by the halogenated propanes in vivo correlated well with the DNA damage observed in isolated testicular cells in vitro, showing that toxicity was due to in situ activation. The findings established a good relationship between in vivo organ necrogenic effects and DNA damage for a series of halogenated propanes. Both the type, the number, and the position of the halogens affected the toxic potential. The most toxic of the halogenated propanes contained three halogens with at least two vicinal bromines. | |
Record name | 1-BROMO-3-CHLOROPROPANE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
109-70-6 | |
Record name | 1-BROMO-3-CHLOROPROPANE | |
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Record name | 1-Bromo-3-chloropropane | |
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Record name | 1-Bromo-3-chloropropane | |
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Record name | Propane, 1-bromo-3-chloro- | |
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Melting Point |
-58.90 °C, -58.9 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-bromo-3-chloropropane is C3H6BrCl, and its molecular weight is 157.43 g/mol.
A: [, , , , ] Researchers have characterized this compound using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. These techniques provide valuable information about the compound's structure and functional groups. For example, one study employed IR and NMR to confirm the structure of newly synthesized 2-butoxymethoxypropylene -2-chloroxanthogenate, diethylditocarbamate, and thiocyanates derivatives, all containing this compound as a core structure. []
A: One common method involves reacting 3-chloro-1-propene with hydrogen bromide in the presence of benzoyl peroxide as a radical initiator. [] This reaction yields this compound as the major product.
ANone: this compound can participate in a variety of reactions, primarily due to the reactivity of its alkyl halide functional groups. These reactions include:
- Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles, such as amines, alkoxides, and thiols. [, , , , , ] This reactivity has been utilized to synthesize a diverse range of compounds, including pharmaceuticals and agricultural chemicals.
- Elimination reactions: Under appropriate conditions, this compound can undergo elimination reactions to form alkenes. [] For example, CO2 laser-induced decomposition of this compound leads to the elimination of HBr, a reaction thoroughly investigated for its pressure and temperature dependence. []
- Alkylation reactions: The alkyl chain of this compound can be used to alkylate various nucleophiles, such as enolates and amines. [, ]
ANone: this compound serves as a versatile building block in organic synthesis, finding applications in various fields:
- Synthesis of pharmaceuticals: It acts as an intermediate in the synthesis of various pharmaceutical compounds, including antidepressants, antipsychotics, and anti-tumor agents. [, , , ]
A: this compound exhibits toxicity and should be handled with caution. [, ] Research indicates it can cause respiratory irritation, skin irritation, and eye irritation. Chronic exposure has been linked to reproductive toxicity and neurotoxicity.
A: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) are commonly employed for the analysis and quantification of this compound. [, ] This technique allows for the separation and detection of the compound in complex matrices, such as food products.
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